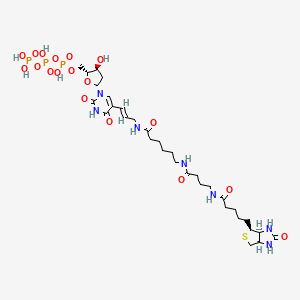
Biotin-16-dUTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-16-dUTP: is a biotinylated nucleotide analog of deoxyuridine triphosphate (dUTP). It is widely used in molecular biology for nonradioactive labeling of DNA. The biotin moiety allows for easy detection and purification of labeled DNA through its strong affinity for streptavidin or avidin. This compound is particularly useful in applications such as polymerase chain reaction (PCR), nick translation, and random priming.
準備方法
Synthetic Routes and Reaction Conditions: Biotin-16-dUTP is synthesized by enzymatically incorporating biotin into the nucleotide structure. The synthesis involves the attachment of a biotin moiety to the C5 position of uridine via a 16-atom linker. This linker ensures optimal substrate properties and efficient detection of the biotin moiety. The enzymatic incorporation can be achieved through various methods such as PCR with Taq polymerase, nick translation with DNAse I and DNA Polymerase I, primer extension with Klenow fragment, and 3’-end labeling with Terminal deoxynucleotidyl Transferase (TdT) .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using optimized reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98% .
化学反応の分析
Types of Reactions: Biotin-16-dUTP primarily undergoes substitution reactions where it replaces dTTP in DNA synthesis reactions. It can be incorporated into DNA through enzymatic processes such as PCR, nick translation, and 3’-end labeling .
Common Reagents and Conditions:
PCR: Taq polymerase, dNTPs, primers, and template DNA.
Nick Translation: DNAse I, DNA Polymerase I, dNTPs, and template DNA.
3’-End Labeling: Terminal deoxynucleotidyl Transferase (TdT), dNTPs, and template DNA
Major Products: The major product formed from these reactions is biotinylated DNA, which can be detected using streptavidin or avidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .
科学的研究の応用
Chemistry: Biotin-16-dUTP is used in the synthesis of biotinylated DNA probes for various hybridization techniques, including Southern and Northern blotting, in situ hybridization, and sandwich assays .
Biology: In molecular biology, this compound is employed for labeling DNA in PCR, nick translation, and random priming. It is also used in the study of gene expression and chromatin structure .
Medicine: this compound is used in diagnostic assays to detect specific DNA or RNA sequences. It is also utilized in the development of biotinylated probes for detecting viral genomes and other pathogens .
Industry: In the biotechnology industry, this compound is used for the production of biotinylated DNA probes, which are essential for various diagnostic and research applications .
作用機序
Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA as a substitute for its natural counterpart, dTTP. The biotin moiety attached to the nucleotide allows for the subsequent detection and purification of the labeled DNA using streptavidin or avidin conjugates. The strong affinity between biotin and streptavidin/avidin enables efficient capture and visualization of the biotinylated DNA .
類似化合物との比較
Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker.
Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate.
Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin.
Uniqueness: Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties and efficient detection of the biotin moiety. This longer linker ensures better interaction with streptavidin/avidin, making it more effective for labeling and detection applications compared to compounds with shorter linkers .
特性
分子式 |
C32H52N7O18P3S |
|---|---|
分子量 |
947.8 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49)/b8-6+/t21-,22-,23+,24-,28+,29-/m0/s1 |
InChIキー |
APUCJHHBLIXMRI-YGXOHKNQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




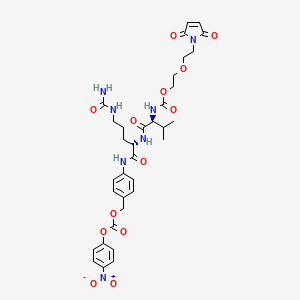
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
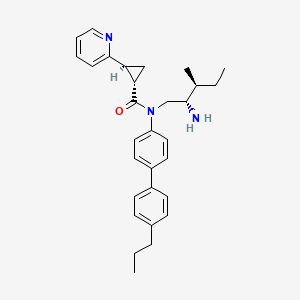
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
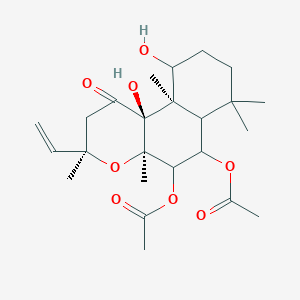
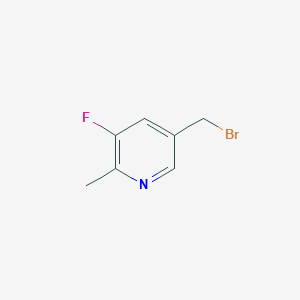
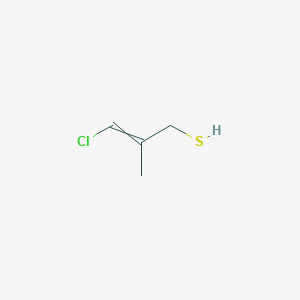


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
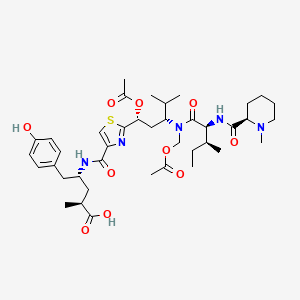
![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)
